

X-ray crystallography of 3-Bromo-4-morpholinobenzaldehyde derivatives

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Compound of Interest

Compound Name:	3-Bromo-4-morpholinobenzaldehyde
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A Comparative Guide to the X-ray Crystallography of **3-Bromo-4-morpholinobenzaldehyde** Derivatives

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for designing new therapeutic agents and understanding their mechanisms of action. X-ray crystallography stands as a definitive method for elucidating the atomic and molecular structure of a crystal, providing precise measurements of bond lengths, angles, and the overall conformation of the molecule.^[1] This guide offers a comparative overview of the X-ray crystallography of **3-Bromo-4-morpholinobenzaldehyde** derivatives, supported by experimental data from related bromo-substituted organic compounds.

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure of a compound, other analytical techniques offer complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, is invaluable for determining the molecular structure in solution and can reveal dynamics not observable in a static crystal lattice. For example, ¹H and ¹³C NMR are used to identify the chemical environment of atoms within a molecule.^[2] Powder X-ray Diffraction (PXRD) is another alternative, particularly useful when growing single crystals of sufficient size and quality is challenging.^[3] While PXRD may not

always provide the same level of atomic resolution as single-crystal X-ray diffraction, it is a powerful tool for identifying crystalline phases and determining unit cell parameters.[3][4]

Experimental Protocols

A typical workflow for the X-ray crystallographic analysis of a **3-Bromo-4-morpholinobenzaldehyde** derivative involves several key stages, from synthesis and crystallization to data collection and structure refinement.

Synthesis of 3-Bromo-4-morpholinobenzaldehyde Derivatives

The synthesis of these derivatives often involves a condensation reaction. For instance, a common method is the reaction of 4-bromobenzaldehyde with 4-bromoaniline in an equimolar ratio, refluxed in ethanol. The resulting product is then purified by recrystallization.[2]

Single-Crystal Growth

Obtaining high-quality single crystals is often the most challenging step.[1] A common and effective method for growing crystals of organic compounds is slow evaporation from a suitable solvent.[5][6] The choice of solvent is critical, as it can influence the crystal growth mechanism and even become incorporated into the crystal lattice.[6] The process involves preparing a saturated or nearly saturated solution of the compound, filtering it to remove any particulate matter, and allowing the solvent to evaporate slowly in a dust-free and vibration-free environment.[5]

X-ray Diffraction Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The diffraction pattern of spots is collected as the crystal is rotated.[1] The collected data are then processed to determine the unit cell dimensions and the intensities of the reflections. The crystal structure is typically solved using direct methods and refined using full-matrix least-squares techniques.[7][8]

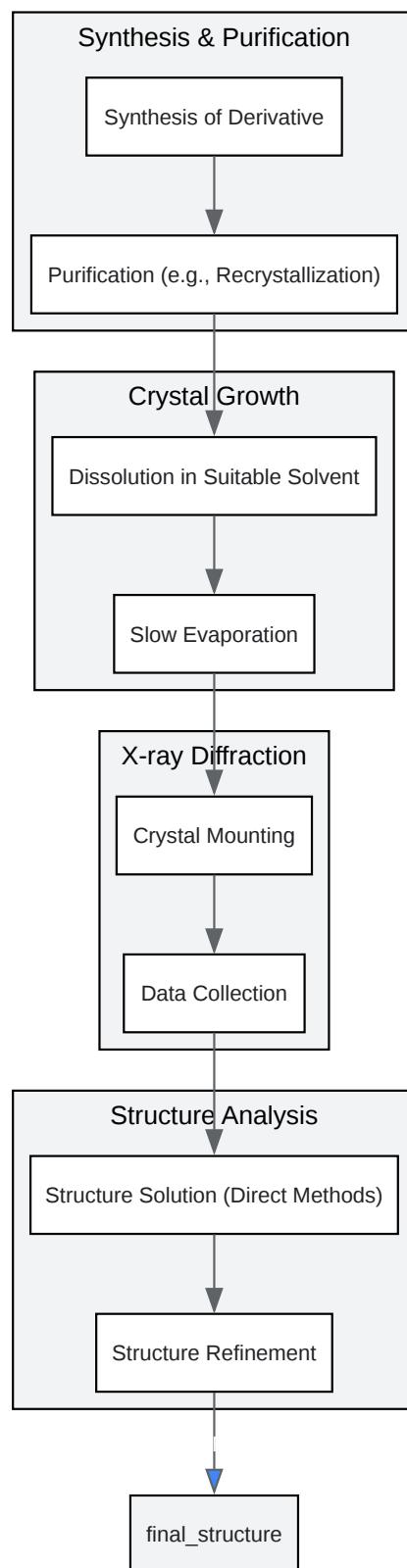
Comparative Crystallographic Data

The following table presents crystallographic data for several bromo-substituted organic compounds, illustrating the type of information obtained from X-ray crystallography and allowing for a comparison of their structural parameters.

Parameter	(E)-N,1-bis(4-bromophenyl)methanimine[2]	2-p-bromophenyl-2-phenyl-1-picrylhydrazine[7] [9]	3'-bromo-4-methylchalcone[10] [11]
Chemical Formula	C ₁₃ H ₉ Br ₂ N	C ₁₈ H ₁₂ BrN ₅ O ₆	C ₁₆ H ₁₃ BrO
Crystal System	Orthorhombic	Orthorhombic	Monoclinic
Space Group	Pccn	P2 ₁ 2 ₁ 2 ₁	P2 ₁ /c
a (Å)	16.031 (5)	-	11.2933 (3)
b (Å)	7.424 (2)	-	12.0163 (4)
c (Å)	11.516 (4)	-	10.3551 (3)
α (°)	90	90	90
β (°)	90	90	103.111 (1)
γ (°)	90	90	90
Volume (Å ³)	1370.1 (7)	-	1370.13 (7)
Z	4	4	4

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for X-ray crystallography of a **3-Bromo-4-morpholinobenzaldehyde** derivative.



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Caption: Experimental workflow for X-ray crystallography.

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